
3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-methylpropanamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrazole ring substituted with an amino group and a bromine atom, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-methylpropanamide typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with N-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid
- 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride
Uniqueness
Compared to similar compounds, 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-methylpropanamide stands out due to its unique substitution pattern and potential for diverse chemical reactions. Its structure allows for various modifications, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H11BrN4O |
|---|---|
Peso molecular |
247.09 g/mol |
Nombre IUPAC |
3-(3-amino-4-bromopyrazol-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C7H11BrN4O/c1-10-6(13)2-3-12-4-5(8)7(9)11-12/h4H,2-3H2,1H3,(H2,9,11)(H,10,13) |
Clave InChI |
RDWHSMANKLAXLF-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CCN1C=C(C(=N1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


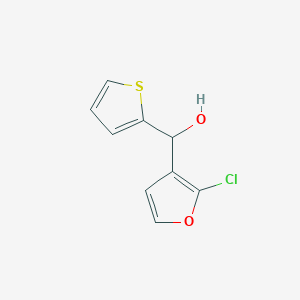
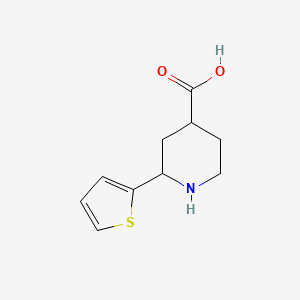

![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B13080888.png)
![2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080892.png)

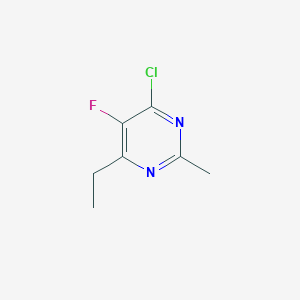
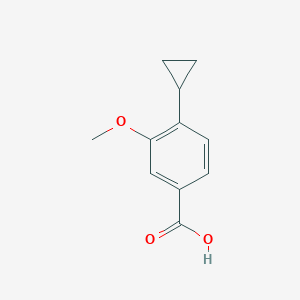
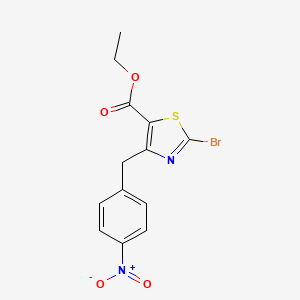
![2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13080926.png)

![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13080950.png)

![methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13080967.png)
